

Application Notes and Protocols: Measuring JNJ-47117096 IC50 in Different Cell Lines

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Compound of Interest		
Compound Name:	JNJ-47117096	
Cat. No.:	B15607168	Get Quote

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Introduction

JNJ-47117096 is a potent and selective dual inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK) and Fms-like Tyrosine Kinase 3 (FLT3).[1] As a critical regulator of cell cycle progression and oncogenesis, MELK is overexpressed in various cancers, making it an attractive therapeutic target.[1] Similarly, activating mutations in FLT3 are common drivers in acute myeloid leukemia (AML). **JNJ-47117096**'s dual inhibitory action presents a promising strategy for cancers dependent on these signaling pathways.

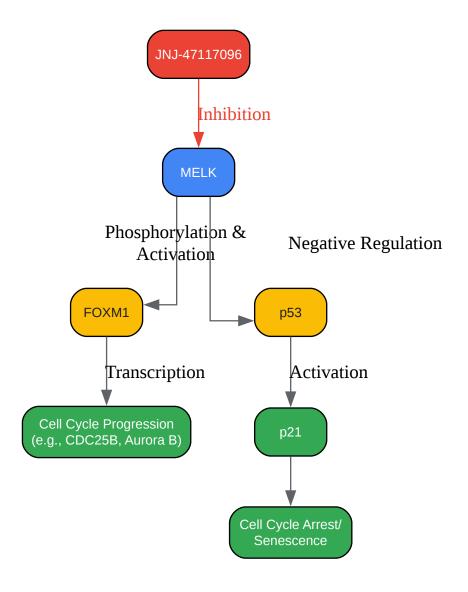
This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of **JNJ-47117096** in various cancer cell lines. The IC50 value is a crucial metric for assessing the potency of a compound and is essential for preclinical drug development.

Mechanism of Action and Signaling Pathways

JNJ-47117096 exerts its anti-cancer effects by inhibiting the kinase activity of MELK and FLT3.

MELK Signaling Pathway: MELK is involved in several cellular processes, including cell cycle control, proliferation, and apoptosis.[1] Inhibition of MELK by **JNJ-47117096** can lead to cell cycle arrest, activation of the DNA damage response via ATM, phosphorylation of p53, upregulation of p21, and downregulation of FOXM1 target genes.[1]



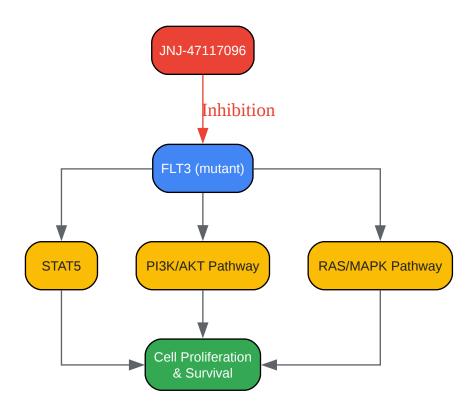


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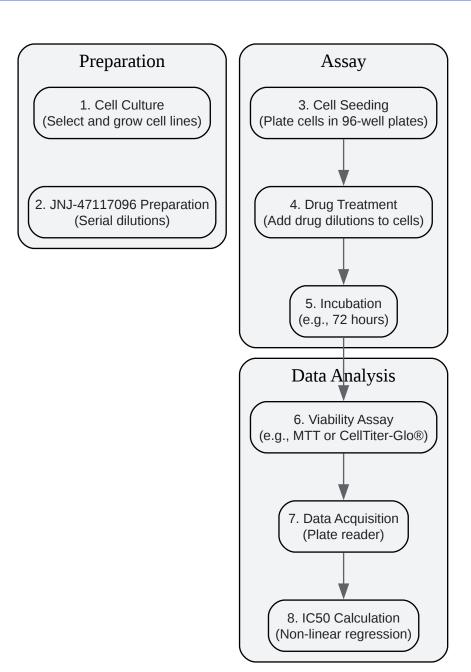
JNJ-47117096 Inhibition of the MELK Signaling Pathway.

FLT3 Signaling Pathway: FLT3 is a receptor tyrosine kinase that, when mutated (e.g., internal tandem duplication - ITD), becomes constitutively active, driving uncontrolled cell proliferation and survival in AML. **JNJ-47117096** inhibits this aberrant signaling.









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References



- 1. Resistance to FLT3 inhibitors involves different molecular mechanisms and reduces new DNA synthesis PMC [pmc.ncbi.nlm.nih.gov]
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